molecular formula C19H18ClN3OS3 B453935 N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA

N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA

Cat. No.: B453935
M. Wt: 436g/mol
InChI Key: HELZYYZRTNHBFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core with multiple functional groups, including a chloro, cyano, and methylsulfanyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA typically involves multi-step organic reactions. One common method involves the reaction of 2-chlorobenzoyl chloride with 3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-amine in the presence of a base such as triethylamine. This intermediate product is then reacted with methylthiol to introduce the methylsulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, sodium hydride

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted benzamide derivatives

Scientific Research Applications

N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, potentially inhibiting their activity. For example, the cyano group may interact with nucleophilic sites on proteins, while the chloro and methylsulfanyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide
  • 2-chloro-N-(3,4-dimethoxyphenyl)acetamide
  • 2-chloro-N-(2,4-dimethoxyphenyl)acetamide

Uniqueness

Compared to similar compounds, N-[2-CHLORO-5-(METHYLSULFANYL)BENZOYL]-N'-(3-CYANO-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)THIOUREA stands out due to its unique combination of functional groups. The presence of the cyano and methylsulfanyl groups provides additional sites for chemical modification and enhances its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H18ClN3OS3

Molecular Weight

436g/mol

IUPAC Name

2-chloro-N-[(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamothioyl]-5-methylsulfanylbenzamide

InChI

InChI=1S/C19H18ClN3OS3/c1-10-3-5-12-14(9-21)18(27-16(12)7-10)23-19(25)22-17(24)13-8-11(26-2)4-6-15(13)20/h4,6,8,10H,3,5,7H2,1-2H3,(H2,22,23,24,25)

InChI Key

HELZYYZRTNHBFB-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=C(C=CC(=C3)SC)Cl

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C#N)NC(=S)NC(=O)C3=C(C=CC(=C3)SC)Cl

Origin of Product

United States

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